Cas no 1096334-18-7 (1-Cyclopropyl-N-methylpiperidin-4-amine)

1-Cyclopropyl-N-methylpiperidin-4-amine is a versatile organic compound featuring a cyclopropyl-substituted piperidine core with a methylamine functional group at the 4-position. This structure imparts unique steric and electronic properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl ring enhances conformational rigidity, while the tertiary amine moiety offers potential for further derivatization. Its well-defined stereochemistry and stability under typical reaction conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s purity and consistent performance are critical for reproducible research and scalable production.
1-Cyclopropyl-N-methylpiperidin-4-amine structure
1096334-18-7 structure
Product Name:1-Cyclopropyl-N-methylpiperidin-4-amine
CAS No:1096334-18-7
MF:C9H18N2
MW:154.252622127533
CID:2133439
PubChem ID:43315357
Update Time:2025-05-28

1-Cyclopropyl-N-methylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-?cyclopropyl-?N-?methyl-4-?Piperidinamine
    • (1-CYCLOPROPYL-PIPERIDIN-4-YL)-METHYL-AMINE
    • 1-Cyclopropyl-N-methylpiperidin-4-amine
    • Inchi: 1S/C9H18N2/c1-10-8-4-6-11(7-5-8)9-2-3-9/h8-10H,2-7H2,1H3
    • InChI Key: BFKLYKRCRPMUCU-UHFFFAOYSA-N
    • SMILES: N1(CCC(CC1)NC)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Topological Polar Surface Area: 15.3

1-Cyclopropyl-N-methylpiperidin-4-amine Pricemore >>

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Additional information on 1-Cyclopropyl-N-methylpiperidin-4-amine

Research Update on 1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 1096334-18-7) in Chemical Biology and Pharmaceutical Applications

1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 1096334-18-7) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bicyclic amine derivative, featuring a cyclopropyl and piperidine moiety, has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) targeting and enzyme modulation. Recent studies have explored its potential as a scaffold for drug development, with particular focus on its pharmacokinetic profile and receptor binding characteristics.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective serotonin receptor modulator. The research team synthesized several derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine and evaluated their binding affinities to various serotonin receptor subtypes. The results indicated that the parent compound shows preferential binding to 5-HT1A and 5-HT7 receptors, with IC50 values in the low micromolar range. Molecular docking studies revealed that the cyclopropyl group plays a crucial role in receptor interaction, while the methylpiperidine moiety contributes to membrane permeability.

In parallel research, scientists have explored the compound's potential in neurodegenerative disease treatment. A recent Nature Communications paper (2024) demonstrated that 1-Cyclopropyl-N-methylpiperidin-4-amine derivatives can effectively cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Parkinson's disease. The study identified the optimal structural modifications that enhance both bioavailability and therapeutic efficacy while maintaining the compound's safety profile.

The synthetic accessibility of 1-Cyclopropyl-N-methylpiperidin-4-amine has also been a subject of recent optimization efforts. A 2024 Organic Process Research & Development publication detailed an improved synthetic route starting from commercially available 4-piperidone, achieving an overall yield of 68% with excellent purity (>99%). The new protocol addresses previous challenges in cyclopropanation and N-methylation steps, making the compound more accessible for large-scale pharmaceutical applications.

Emerging applications in antimicrobial research have also been reported. A recent ACS Infectious Diseases study (2024) found that certain 1-Cyclopropyl-N-methylpiperidin-4-amine derivatives exhibit potent activity against drug-resistant bacterial strains, particularly MRSA. The mechanism appears to involve disruption of bacterial membrane potential and inhibition of efflux pumps, suggesting potential for development as novel antimicrobial agents.

From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable insights. Research published in Drug Metabolism and Disposition (2023) characterized the compound's metabolic pathways, identifying CYP3A4 as the primary enzyme responsible for its oxidation. The study also revealed favorable tissue distribution patterns, with particularly high concentrations in brain tissue, supporting its potential CNS applications.

Looking forward, several pharmaceutical companies have included 1-Cyclopropyl-N-methylpiperidin-4-amine derivatives in their preclinical pipelines. Current development focuses on optimizing the balance between receptor selectivity and metabolic stability, with particular attention to reducing potential off-target effects. The compound's versatility as a building block for diverse therapeutic applications continues to drive research interest across multiple disease areas.

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